molecular formula C9H13NO B13254648 2-(3-(Methylamino)phenyl)ethan-1-ol

2-(3-(Methylamino)phenyl)ethan-1-ol

Cat. No.: B13254648
M. Wt: 151.21 g/mol
InChI Key: KGFFJHYEHUXOOI-UHFFFAOYSA-N
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Description

2-(3-(Methylamino)phenyl)ethan-1-ol is a secondary amine derivative featuring a phenyl ring substituted with a methylamino group at the para position and an ethanol moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and basicity from the methylamino substituent. For example, fluorinated analogs like 2-(methylamino)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol () and halogenated variants such as 2-(3-chloro-5-methoxyphenyl)ethan-1-ol () highlight the versatility of this scaffold in drug discovery .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[3-(methylamino)phenyl]ethanol

InChI

InChI=1S/C9H13NO/c1-10-9-4-2-3-8(7-9)5-6-11/h2-4,7,10-11H,5-6H2,1H3

InChI Key

KGFFJHYEHUXOOI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)phenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(3-nitrophenyl)ethan-1-ol, using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. Another method involves the reductive amination of 3-nitroacetophenone with methylamine, followed by reduction of the resulting imine .

Industrial Production Methods

Industrial production of 2-(3-(Methylamino)phenyl)ethan-1-ol typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Methylamino)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3-(methylamino)phenyl)ethan-1-ol with key analogs in terms of molecular properties, substituent effects, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
2-(3-(Methylamino)phenyl)ethan-1-ol C₉H₁₃NO 151.21 (calc.) 3-(Methylamino)phenyl, ethanol Intermediate in drug synthesis N/A (hypoth.)
2-(Methylamino)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol C₁₀H₁₂F₃NO 219.21 (calc.) 3-(CF₃), methylamino, ethanol Enhanced lipophilicity; antiviral research
2-(3-Chloro-5-methoxyphenyl)ethan-1-ol C₉H₁₁ClO₂ 186.63 3-Cl, 5-OCH₃, ethanol Altered electronic profile; agrochemicals
2-{[(4-Ethylphenyl)methyl]amino}ethan-1-ol C₁₁H₁₇NO 181.23 4-Ethylbenzyl, ethanol Improved solubility; CNS drug leads
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid C₁₀H₁₁F₂NO₃ 231.20 Difluoromethoxy, methylamino Metabolic stability; enzyme inhibition

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 2-(methylamino)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol significantly increases logP (calculated ~2.5) compared to the parent compound (~1.2), enhancing membrane permeability .
  • Electron-Withdrawing Groups : Chloro and methoxy substituents () reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
  • Metabolic Stability : Difluoromethoxy groups () resist oxidative metabolism, extending half-life in vivo compared to methoxy analogs .

Pharmacological Potential

  • Antiviral Activity: Fluorinated derivatives () show promise in inhibiting viral proteases, with IC₅₀ values in the nanomolar range .
  • Neuroactive Properties: Ethanolamine derivatives like 2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol () modulate serotonin receptors, suggesting utility in depression therapy .

Toxicity and Metabolism

  • Hepatic Clearance: Methylamino-containing compounds (e.g., ) undergo N-demethylation via CYP450 enzymes, producing polar metabolites excreted renally .
  • Toxicity Risks : Halogenated analogs () may generate reactive intermediates during metabolism, necessitating detailed toxicokinetic studies .

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